Ethyl 7-bromoimidazo[1,5-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 7-bromoimidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom at the 7th position and an ethyl ester group at the 3rd position of the imidazo[1,5-a]pyridine ring system . Its molecular formula is C10H9BrN2O2, and it has a molecular weight of 269.1 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-bromoimidazo[1,5-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with ethyl bromoacetate in the presence of a base, followed by cyclization to form the imidazo[1,5-a]pyridine ring . The reaction conditions often involve heating and the use of solvents such as toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-bromoimidazo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used.
Major Products: The major products formed from these reactions include substituted imidazo[1,5-a]pyridines, N-oxides, and reduced derivatives .
Scientific Research Applications
Ethyl 7-bromoimidazo[1,5-a]pyridine-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 7-bromoimidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, its antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Ethyl 7-bromoimidazo[1,5-a]pyridine-3-carboxylate can be compared with other imidazo[1,5-a]pyridine derivatives:
Properties
Molecular Formula |
C10H9BrN2O2 |
---|---|
Molecular Weight |
269.09 g/mol |
IUPAC Name |
ethyl 7-bromoimidazo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-12-6-8-5-7(11)3-4-13(8)9/h3-6H,2H2,1H3 |
InChI Key |
PLZOYODYMOIJNA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C2N1C=CC(=C2)Br |
Origin of Product |
United States |
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